molecular formula C6H13NO2Se B14797192 L-|A-Homoselenomethionine

L-|A-Homoselenomethionine

Cat. No.: B14797192
M. Wt: 210.14 g/mol
InChI Key: VVAPFFYTRIIOPT-RXMQYKEDSA-N
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Description

L-α-Homoselenomethionine is a selenium-containing amino acid derivative structurally analogous to L-methionine but distinguished by two key modifications: (1) substitution of sulfur with selenium in the thioether group and (2) elongation of the carbon side chain by one methylene group (homologation). For instance, L-selenomethionine is known to replace methionine in proteins, aiding X-ray crystallography via anomalous dispersion and exhibiting antioxidant activity . Homologation, as seen in D/L-beta-homomethionine , likely alters pharmacokinetics and enzyme interactions. L-α-Homoselenomethionine may thus serve dual roles in structural biology and redox regulation, though empirical studies are needed to confirm these applications.

Properties

Molecular Formula

C6H13NO2Se

Molecular Weight

210.14 g/mol

IUPAC Name

(3S)-3-amino-5-methylselanylpentanoic acid

InChI

InChI=1S/C6H13NO2Se/c1-10-3-2-5(7)4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1

InChI Key

VVAPFFYTRIIOPT-RXMQYKEDSA-N

Isomeric SMILES

C[Se]CC[C@H](CC(=O)O)N

Canonical SMILES

C[Se]CCC(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-|A-Homoselenomethionine typically involves several steps:

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the synthesis process to achieve higher yields and purity. One such method includes the use of sodium triacetoxyborohydride as a reductant, which has been shown to improve the yield of intermediate products and the final compound .

Chemical Reactions Analysis

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key differences between L-α-Homoselenomethionine and its analogs:

Compound Molecular Weight (g/mol) Functional Groups Solubility Key Applications/Properties
L-α-Homoselenomethionine ~210 (estimated) Selenium, amino, carboxyl Water-soluble* Protein engineering, antioxidant*
L-Selenomethionine 196.11 Selenium, amino, carboxyl Water-soluble X-ray crystallography, glutathione peroxidase activation
L-Homoserine 119.12 Hydroxyl, amino, carboxyl Water-soluble Biosynthesis intermediate (e.g., cysteine, threonine)
D-beta-homomethionine Not reported Sulfur, amino, carboxyl Unknown Metabolic studies, enzyme substrate*

*Inferred from structural analogs due to lack of direct data.

Key Research Findings

  • Enzyme Interactions: L-Selenomethionine interacts with methionyl-tRNA synthetase and other enzymes (e.g., methionine S-adenosyltransferase) . The homologated side chain in L-α-Homoselenomethionine may reduce binding affinity or alter substrate specificity in these systems.
  • Antioxidant Capacity: Selenium’s redox activity in L-selenomethionine enhances glutathione peroxidase activity . The elongated side chain in L-α-Homoselenomethionine might influence cellular uptake or selenium’s accessibility in redox reactions.

Contrasting Properties

  • L-Selenomethionine vs. L-α-Homoselenomethionine: The latter’s additional methylene group could reduce solubility or alter tertiary structure in proteins, impacting crystallographic utility.
  • L-Homoserine vs. L-α-Homoselenomethionine: Unlike L-homoserine (a hydroxylated intermediate), L-α-Homoselenomethionine lacks a hydroxyl group but incorporates selenium, enabling distinct biochemical roles (e.g., redox vs. biosynthetic).

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